2,5-dioxo-N-pentyl-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
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Overview
Description
2,5-DIOXO-N~3~-PENTYL-7-PHENYL-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound with a unique structure that includes a quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DIOXO-N~3~-PENTYL-7-PHENYL-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE typically involves multi-step organic reactionsThe final step often involves the formation of the carboxamide group under controlled conditions using reagents such as amines and carboxylic acids .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Catalysts and solvents are carefully selected to facilitate the reactions and ensure scalability .
Chemical Reactions Analysis
Types of Reactions
2,5-DIOXO-N~3~-PENTYL-7-PHENYL-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse quinoline-based compounds .
Scientific Research Applications
2,5-DIOXO-N~3~-PENTYL-7-PHENYL-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2,5-DIOXO-N~3~-PENTYL-7-PHENYL-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share a similar aromatic structure and are known for their diverse biological activities.
Imidazole Containing Compounds: These compounds also have a heterocyclic core and are used in various medicinal applications.
Uniqueness
2,5-DIOXO-N~3~-PENTYL-7-PHENYL-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is unique due to its specific combination of functional groups and the quinoline core.
Properties
Molecular Formula |
C21H24N2O3 |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
2,5-dioxo-N-pentyl-7-phenyl-1,6,7,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C21H24N2O3/c1-2-3-7-10-22-20(25)17-13-16-18(23-21(17)26)11-15(12-19(16)24)14-8-5-4-6-9-14/h4-6,8-9,13,15H,2-3,7,10-12H2,1H3,(H,22,25)(H,23,26) |
InChI Key |
NSKHBBZBKLUDRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)C1=CC2=C(CC(CC2=O)C3=CC=CC=C3)NC1=O |
Origin of Product |
United States |
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